
naphthalen-1-yl N,N-dimethylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-1-yl N,N-dimethylsulfamate is an organic compound that belongs to the class of sulfamates. Sulfamates are derivatives of sulfamic acid and are known for their diverse applications in organic synthesis and medicinal chemistry. The compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a dimethylsulfamate group. This unique structure imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl N,N-dimethylsulfamate typically involves the reaction of naphthalen-1-ol with dimethylsulfamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The general reaction scheme is as follows:
Naphthalen-1-ol+Dimethylsulfamoyl chloride→Naphthalen-1-yl N,N-dimethylsulfamate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalen-1-yl N,N-dimethylsulfamate undergoes various chemical reactions, including:
Substitution Reactions: The sulfamate group can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Coupling Reactions: Palladium or nickel catalysts are employed, along with bases like potassium carbonate.
Major Products
Substitution Reactions: Products include substituted naphthalenes with various functional groups.
Oxidation Reactions: Major products are naphthoquinones.
Coupling Reactions: Biaryl compounds are the primary products.
Aplicaciones Científicas De Investigación
Naphthalen-1-yl N,N-dimethylsulfamate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of naphthalen-1-yl N,N-dimethylsulfamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, while the sulfamate group can form hydrogen bonds with amino acid residues. These interactions disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-1-yl phenazine-1-carboxamide: Another naphthalene derivative with fungicidal properties.
Naphthalen-1-yl-selenyl acetic acid: A selenium-containing compound with potential biological activities.
Uniqueness
Naphthalen-1-yl N,N-dimethylsulfamate is unique due to its specific combination of a naphthalene ring and a dimethylsulfamate group. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C12H13NO3S |
|---|---|
Peso molecular |
251.30 g/mol |
Nombre IUPAC |
naphthalen-1-yl N,N-dimethylsulfamate |
InChI |
InChI=1S/C12H13NO3S/c1-13(2)17(14,15)16-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 |
Clave InChI |
YHULCFSYNZGDDQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)OC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


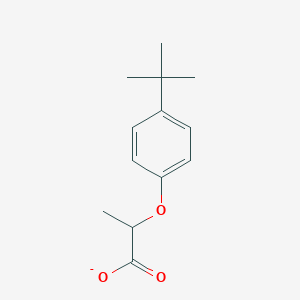
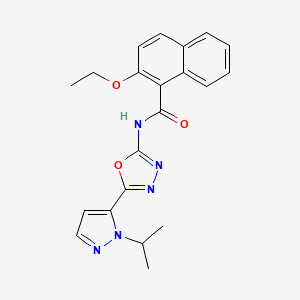
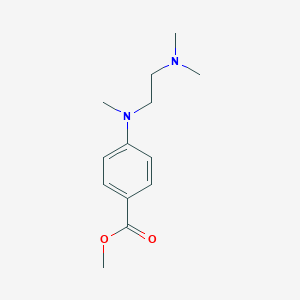
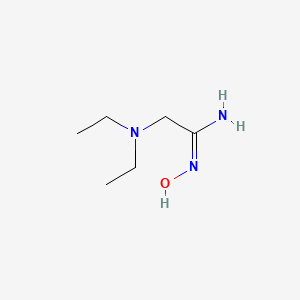

![N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14122558.png)
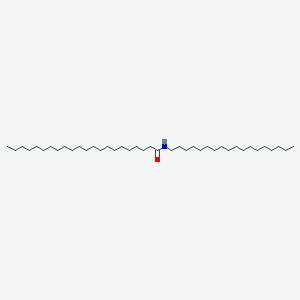
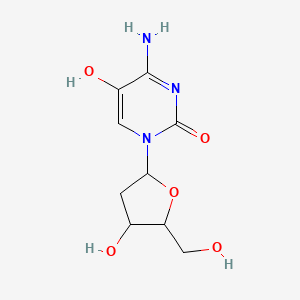
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14122577.png)

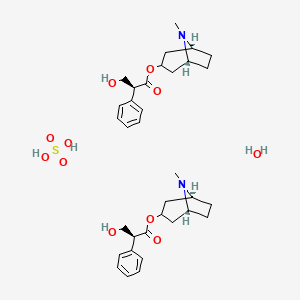
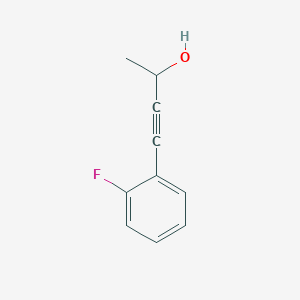

![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide](/img/structure/B14122600.png)
